3,4'-Bis(trifluoromethyl)benzhydrol

Physicochemical Property Solid-State Characterization Purity Control

This 3,4′-bis(trifluoromethyl)benzhydrol delivers quantifiable lipophilicity (LogP 4.8059) for rational library design targeting CNS or lipophilic pockets. The 48–50°C melting point enables rapid QC verification under GLP. The 97% purity minimizes catalytic interference, while the published X-ray structure (monoclinic, C2) supports advanced crystallographic studies. Choose this specific regioisomer for reproducible reactivity, not a substitute.

Molecular Formula C15H10F6O
Molecular Weight 320.23 g/mol
CAS No. 203915-48-4
Cat. No. B1363447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Bis(trifluoromethyl)benzhydrol
CAS203915-48-4
Molecular FormulaC15H10F6O
Molecular Weight320.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C15H10F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8,13,22H
InChIKeyDEIGXBAZAOVYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4): Procurement-Grade Fluorinated Benzhydrol Building Block for Research Synthesis


3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4), also known as [3-(trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol, is a fluorinated benzhydrol derivative with the molecular formula C15H10F6O and a molecular weight of 320.23 g/mol [1]. It is a solid at ambient temperature, melting at 48–50°C , and is characterized by two trifluoromethyl (-CF3) groups substituted at the meta- (3-) and para- (4′-) positions of its two aromatic rings . This substitution pattern imparts distinct physicochemical properties, notably a calculated LogP of 4.8059 [1], which influences its solubility and reactivity as a synthetic intermediate in pharmaceutical and agrochemical research programs .

Why 3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4) Cannot Be Replaced by Common Benzhydrol Analogs


While the benzhydrol core is common to many synthetic intermediates, the specific 3,4′-bis(trifluoromethyl) substitution pattern of CAS 203915-48-4 dictates its unique solid-state packing, solubility profile, and steric environment during subsequent reactions. These properties differ measurably from those of its closest regioisomers (e.g., 4,4′- and 3,3′-substituted analogs) and mono-fluorinated derivatives [1]. For instance, the calculated LogP value of 4.8059 [2] reflects a specific lipophilicity that can affect both reaction kinetics in non-polar media and the chromatographic behavior of downstream products. Furthermore, the distinct crystal structure, which crystallizes in the monoclinic space group C2 [3], is a direct consequence of its unique molecular geometry and intermolecular interactions. Substituting this compound with a different isomer or a non-fluorinated analog without rigorous re-validation introduces significant risk to reaction reproducibility, purity profiles, and the ultimate performance of the synthesized target molecule .

Quantitative Differentiation of 3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4) Against its Closest Analogs


Physicochemical Differentiation: Melting Point vs. 4,4'-Bis(trifluoromethyl)benzhydrol (CAS 22543-52-8)

The melting point of 3,4'-Bis(trifluoromethyl)benzhydrol is 48–50°C . In contrast, its regioisomer, 4,4'-Bis(trifluoromethyl)benzhydrol (CAS 22543-52-8), is reported with no melting point data available from multiple authoritative sources, and its purity is specified at 95% . The well-defined melting point of the target compound provides a verifiable and quantitative metric for identity confirmation and purity assessment upon receipt, a critical parameter for quality control in regulated research environments.

Physicochemical Property Solid-State Characterization Purity Control

Lipophilicity Comparison: Calculated LogP vs. 4-(Trifluoromethyl)benzhydrol (CAS 395-23-3)

The calculated partition coefficient (LogP) for 3,4'-Bis(trifluoromethyl)benzhydrol is 4.8059 [1]. For the mono-fluorinated analog, 4-(Trifluoromethyl)benzhydrol (CAS 395-23-3), the calculated LogP is 3.7871 [2]. This difference of approximately 1.02 LogP units translates to a roughly ten-fold increase in lipophilicity for the target compound.

Lipophilicity Drug Design Chromatography

Purity Specification Advantage: Assured Purity vs. 3,3'-Bis(trifluoromethyl)benzhydrol (CAS 1598-89-6)

The commercially available 3,4'-Bis(trifluoromethyl)benzhydrol is routinely offered with a guaranteed minimum purity of 97% . In contrast, its 3,3'-regioisomer, 3,3'-Bis(trifluoromethyl)benzhydrol (CAS 1598-89-6), is frequently listed with lower purity specifications from various suppliers, including 95% [1] and 96% [2].

Purity Procurement Reproducibility

Solid-State Characterization: Validated Crystal Structure for Advanced Crystallography and Formulation Studies

The crystal structure of 3,4'-Bis(trifluoromethyl)benzhydrol has been rigorously determined by X-ray diffraction. The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The structure was refined to an R-factor of 0.053 [1]. Such detailed solid-state data is not universally available for all benzhydrol regioisomers and provides a definitive fingerprint for this specific compound.

Crystallography Polymorphism Formulation

Optimal Application Scenarios for 3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4) Based on Quantitative Evidence


Synthesis of Lipophilic Pharmaceutical Intermediates with Defined LogP Requirements

The compound's high LogP of 4.8059 makes it an ideal starting material for constructing drug candidates targeting lipophilic binding pockets or requiring enhanced membrane permeability. Compared to the mono-fluorinated analog (LogP 3.7871), this building block imparts a significantly higher degree of lipophilicity to the final molecule, which can be a critical design parameter in medicinal chemistry programs aimed at improving bioavailability or CNS penetration. Researchers can rely on this quantifiable property to rationally design compound libraries with predictable physicochemical profiles.

Quality-Controlled Research Requiring Verifiable Compound Identity and Purity

The well-defined melting point of 48–50°C provides a simple, low-cost, and quantitative quality control check upon receipt of the material. This is particularly valuable for laboratories operating under GLP or other regulated environments where identity verification is mandatory. The specification of 97% purity from reputable suppliers further minimizes the risk of impurities interfering with sensitive reactions, such as catalytic processes, or complicating the purification of final products. This combination of a quantifiable physical constant and a high purity specification ensures robust and reproducible experimental outcomes.

Advanced Crystallography and Solid-State Chemistry Investigations

The availability of a published, high-resolution single-crystal X-ray structure (monoclinic, C2, R=0.053) makes this compound a valuable reference standard for crystallographic studies. This data can be used to investigate intermolecular interactions of the trifluoromethyl group, to study polymorphism, or to develop and validate computational models of solid-state packing. This level of structural detail is a key differentiator, providing a foundation for advanced research that is not possible with less well-characterized benzhydrol analogs.

Building Block for Asymmetric Synthesis and Late-Stage Functionalization

The unique 3,4′-substitution pattern creates a steric and electronic environment that can influence the stereochemical outcome of reactions at the benzylic alcohol center. This compound serves as a key starting material or intermediate in the synthesis of chiral, trifluoromethylated molecules, as highlighted in studies on the enantioselective desymmetrization of trifluoromethylated benzhydrols. The presence of the trifluoromethyl groups has a decisive role in these transformations, and the specific regioisomer is crucial for achieving the desired reactivity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4'-Bis(trifluoromethyl)benzhydrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.